2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S2/c1-30-16-4-2-3-15(11-16)24-20(27)19-17(9-10-31-19)23-21(24)32-12-18(26)22-13-5-7-14(8-6-13)25(28)29/h2-8,11H,9-10,12H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTLMXCHDQVLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thieno[3,2-d]pyrimidine core : Known for its diverse biological activities.
- Methoxy and nitrophenyl substituents : These groups may enhance the compound's pharmacological profile by influencing solubility and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds with similar structures. For instance:
- Antifungal Activity : Compounds with thieno[3,2-d]pyrimidine frameworks have shown promising antifungal activity against various strains. A related study reported that derivatives with methoxy and nitro groups demonstrated enhanced activity against Fusarium oxysporum, suggesting that the presence of these substituents plays a crucial role in efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-((3-(3-methoxyphenyl)-4-oxo...) | 12.5 | Equivalent to miconazole |
| Related Compound | 25 | Standard control |
Anticancer Potential
The thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. They are believed to act through multiple mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and repair .
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells, leading to decreased cell viability.
Case Studies and Research Findings
- In Vitro Studies : A recent study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The results indicated that the presence of electron-withdrawing groups like nitro significantly increased cytotoxicity compared to compounds lacking such groups .
- Mechanistic Insights : Research focusing on the mechanism of action revealed that these compounds could inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interfering with critical signaling pathways involved in cell survival and proliferation. Studies have shown that similar thieno[3,2-d]pyrimidine derivatives can inhibit topoisomerases and other kinases essential for DNA replication and repair .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Key findings include:
- Inhibition of Pathogens : Preliminary studies suggest effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to various diseases:
- Neurodegenerative Diseases : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative disorders like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA .
Case Study 2: Antibacterial Activity
In another investigation, a derivative was tested against common bacterial strains. It exhibited significant antibacterial activity with notable effects on Staphylococcus aureus, suggesting potential for development as an antibiotic agent .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thienopyrimidine core exhibits reactivity toward electrophilic substitution, particularly at position 7 of the fused thiophene ring. This behavior is influenced by the electron-donating methoxyphenyl group and the electron-withdrawing nitro group on the acetamide moiety .
Nucleophilic Substitution Reactions
The thioether (–S–) bridge between the thienopyrimidine core and the acetamide group is susceptible to nucleophilic attack. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form sulfonium intermediates, which can undergo further transformations.
-
Hydrolysis : Under acidic or basic conditions, the acetamide group may hydrolyze to a carboxylic acid, though the nitro group stabilizes the amide against rapid degradation.
Cyclization Reactions
The compound can undergo intramolecular cyclization under specific conditions:
-
Thorpe-Ziegler Cyclization : In the presence of NaOEt/EtOH, the cyano group (if present in analogs) reacts with adjacent thiol or amine groups to form fused pyridine or thienoazepine rings .
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Lactam Formation : The 4-oxo group on the pyrimidine ring facilitates lactamization with proximal functional groups under dehydrating agents (e.g., PCl₅).
Nitrophenyl Group Reduction
The 4-nitrophenyl moiety can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, forming 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-aminophenyl)acetamide .
Methoxyphenyl Demethylation
Reaction with BBr₃ in CH₂Cl₂ removes the methyl group from the methoxyphenyl substituent, yielding a phenolic derivative.
Cross-Coupling Reactions
The thienopyrimidine core participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst System | Outcome |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids couple at position 7 of the thiophene ring |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Introduces amine groups at position 7 |
Oxidation Reactions
-
Sulfur Oxidation : The thioether bridge oxidizes to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA) derivatives, altering the compound’s electronic properties.
-
Nitro Group Stability : The 4-nitro group resists oxidation but can be reduced selectively (see Section 4).
Q & A
Q. What are the recommended synthetic pathways and optimization strategies for this compound?
While no direct synthesis is reported, multi-step routes for analogous thienopyrimidine derivatives suggest:
Cyclocondensation : React 3-methoxyphenyl-substituted thiourea with α,β-unsaturated carbonyl compounds to form the thieno[3,2-d]pyrimidinone core .
Thioether formation : Introduce the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., triethylamine in DMF) .
Amide coupling : Attach the 4-nitrophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Optimization : Monitor reaction progress with TLC and optimize yields by adjusting solvent polarity (e.g., DMSO vs. ethanol) and temperature .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : Use H/C NMR to verify substituent positions and purity (>95% by HPLC) .
- Functional groups : FT-IR to identify carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (470.52 g/mol) and fragmentation patterns .
Q. How can solubility and stability be experimentally determined for this compound?
- Solubility : Use the shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) with UV-Vis quantification .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, analyzing decomposition via HPLC .
Advanced Research Questions
Q. What strategies are proposed for evaluating its biological activity despite limited data?
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays, referencing structural analogs with IC values <10 μM .
- Cytotoxicity profiling : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing potency to known thienopyrimidine derivatives .
Q. How can molecular interactions with biological targets be investigated?
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets of kinases, focusing on hydrogen bonds with the acetamide group and π-π stacking with the thienopyrimidine core .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, on/off rates) with immobilized target proteins .
Q. What structural modifications could enhance activity based on SAR studies?
- Substituent effects : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF) to improve target affinity .
- Core rigidity : Introduce methyl groups at the 6,7-positions of the thienopyrimidine ring to restrict conformation and boost metabolic stability .
Q. How can stability under physiological conditions be improved?
- Prodrug design : Mask the nitro group as a bioreducible prodrug (e.g., nitroreductase-activated) to reduce off-target toxicity .
- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous solubility and prolong half-life .
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediates .
- Yield optimization : Use flow chemistry for thioether formation to improve reproducibility and reduce reaction times .
Q. How should contradictory data on reactivity or activity be resolved?
- Cross-validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cellular) and validate with LC-MS/MS .
- Computational modeling : Perform DFT calculations to predict reactive sites (e.g., sulfur atoms prone to oxidation) .
Q. What role do the nitro and methoxy groups play in its pharmacological profile?
- Nitro group : Enhances electron-deficient character, improving DNA intercalation or enzyme inhibition .
- Methoxy group : Increases lipophilicity (logP ~3.5), potentially enhancing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
